9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (prednisolone). The process includes:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by hydrofluorination to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Fluorine gas, hydrogen fluoride.
Hydrolyzing agents: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to hydroxyl groups.
Scientific Research Applications
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate has a wide range of scientific research applications:
Chemistry: Used as a standard for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of pharmaceutical products for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Triamcinolone: 9-Fluoro-11beta,21,21-trihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is unique due to its specific combination of fluorination and acetylation, which enhances its anti-inflammatory and immunosuppressive properties compared to other corticosteroids.
Properties
CAS No. |
68497-92-7 |
---|---|
Molecular Formula |
C30H33FO8 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C30H33FO8/c1-17(32)39-23-7-5-4-6-20(23)26(36)38-16-25(35)29(37)13-11-21-22-9-8-18-14-19(33)10-12-27(18,2)30(22,31)24(34)15-28(21,29)3/h4-7,10,12,14,21-22,24,34,37H,8-9,11,13,15-16H2,1-3H3/t21-,22-,24-,27-,28-,29-,30-/m0/s1 |
InChI Key |
CVRKKRJINWSRNT-WIONDFDJSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2(CCC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.